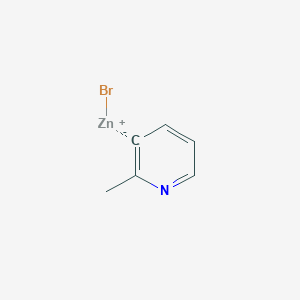
2-Methyl-3-pyridylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-pyridylZinc bromide is an organozinc compound with the molecular formula C6H6BrNZn. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its stability and reactivity, making it a useful tool in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-3-pyridylZinc bromide can be synthesized through the direct insertion of active zinc into 2-bromopyridine. This process involves the use of highly active zinc, often referred to as Rieke zinc, which is prepared by reducing zinc salts in ethereal or hydrocarbon solvents using alkali metals as reducing agents . The reaction typically takes place under mild conditions and results in the formation of the desired organozinc compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the compound and ensure the safety and efficiency of the production process. The use of Rieke zinc is common in industrial production due to its high reactivity and ability to produce high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-pyridylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
The reactions involving this compound typically require the presence of a catalyst, such as palladium, and are carried out under mild conditions. Solvents like tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound include various substituted pyridines and biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
2-Methyl-3-pyridylZinc bromide has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules and study their interactions and functions.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-pyridylZinc bromide involves its ability to act as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the bromine atom, making the pyridyl group more nucleophilic and reactive towards electrophiles. This reactivity allows it to participate in various substitution and coupling reactions, forming new carbon-carbon bonds and complex molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-PyridylZinc bromide
- 3-PyridylZinc bromide
- 2-Methyl-2-pyridylZinc bromide
Uniqueness
2-Methyl-3-pyridylZinc bromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers unique advantages in terms of stability and reactivity, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C6H6BrNZn |
|---|---|
Poids moléculaire |
237.4 g/mol |
Nom IUPAC |
bromozinc(1+);2-methyl-3H-pyridin-3-ide |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-4-2-3-5-7-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
SARUXDKPKZOJQS-UHFFFAOYSA-M |
SMILES canonique |
CC1=[C-]C=CC=N1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14897134.png)
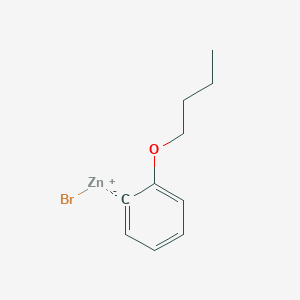

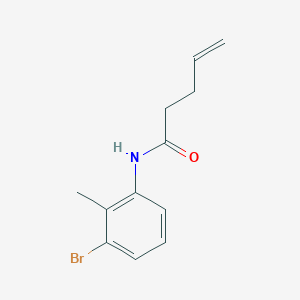

![1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1''-cyclopentane]-2-yl)amino]thiourea](/img/structure/B14897158.png)
![N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14897166.png)
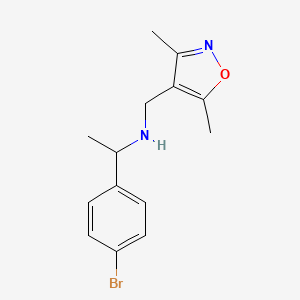
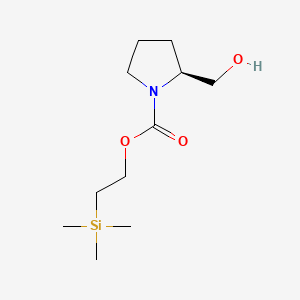
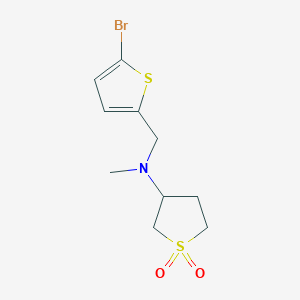
![N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14897190.png)
![4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14897191.png)
![5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B14897200.png)
